molecular formula C21H20F2N4O2S B3414187 2,4-difluoro-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 946307-27-3

2,4-difluoro-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide

Cat. No. B3414187
CAS RN: 946307-27-3
M. Wt: 430.5 g/mol
InChI Key: SSBSMGNCPFKNGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-difluoro-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide, also known as PF-06282999, is a small molecule inhibitor that has shown promise in treating various types of cancer. This compound belongs to the class of sulfonamide inhibitors and has been found to target a specific protein that is involved in cancer cell growth and proliferation.

Mechanism of Action

2,4-difluoro-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide targets a specific protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. BRD4 is overexpressed in many types of cancer, and its inhibition by 2,4-difluoro-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide leads to the downregulation of genes that promote cancer cell growth and proliferation.
Biochemical and Physiological Effects
2,4-difluoro-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide has been found to have several biochemical and physiological effects. In addition to its inhibition of BRD4, 2,4-difluoro-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Furthermore, 2,4-difluoro-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide has been found to have anti-inflammatory effects, which may be beneficial in the treatment of certain types of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,4-difluoro-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide is its specificity for BRD4, which reduces the risk of off-target effects. Furthermore, 2,4-difluoro-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide has been found to have good pharmacokinetic properties, which makes it suitable for use in animal models of cancer. However, one limitation of 2,4-difluoro-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several future directions for the research and development of 2,4-difluoro-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide. One potential application is in the treatment of hematological malignancies, such as leukemia and lymphoma, which have high levels of BRD4 expression. Furthermore, 2,4-difluoro-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide may be useful in combination with other cancer treatments, such as immunotherapy and targeted therapy. Finally, further studies are needed to determine the safety and efficacy of 2,4-difluoro-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide in clinical trials.

Scientific Research Applications

2,4-difluoro-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide has been extensively studied in preclinical models of cancer, including breast, lung, and pancreatic cancer. In these studies, 2,4-difluoro-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide has been found to inhibit the growth and proliferation of cancer cells, both in vitro and in vivo. Furthermore, 2,4-difluoro-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

2,4-difluoro-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N4O2S/c22-16-6-10-20(18(23)14-16)30(28,29)26-17-7-4-15(5-8-17)19-9-11-21(25-24-19)27-12-2-1-3-13-27/h4-11,14,26H,1-3,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBSMGNCPFKNGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-difluoro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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